molecular formula C22H21ClFNO B11575722 [1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl](cyclohexyl)methanone

[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl](cyclohexyl)methanone

Cat. No.: B11575722
M. Wt: 369.9 g/mol
InChI Key: OGRMUIPCNUYAAD-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanone: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-fluorobenzyl group attached to an indole core, which is further linked to a cyclohexylmethanone moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Chloro-Fluorobenzyl Group: The chloro-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole core reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Cyclohexylmethanone Moiety: The final step involves the reaction of the intermediate product with cyclohexylmethanone under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of 1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanone may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexylmethanone moiety, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the cyclohexylmethanone moiety.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Pharmacological Studies: It can be used in pharmacological studies to understand its effects on various biological systems.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, the compound’s structural features allow it to interact with various cellular components, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanone: shares similarities with other indole derivatives such as and .

Uniqueness:

  • The presence of both chloro and fluoro substituents on the benzyl ring distinguishes 1-(2-chloro-6-fluorobenzyl)-1H-indol-3-ylmethanone from other similar compounds. This unique combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H21ClFNO

Molecular Weight

369.9 g/mol

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]-cyclohexylmethanone

InChI

InChI=1S/C22H21ClFNO/c23-19-10-6-11-20(24)18(19)14-25-13-17(16-9-4-5-12-21(16)25)22(26)15-7-2-1-3-8-15/h4-6,9-13,15H,1-3,7-8,14H2

InChI Key

OGRMUIPCNUYAAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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